2-Bromo-4-iodo-1-(trifluoromethyl)benzene

Description

Molecular Architecture and Bonding Characteristics

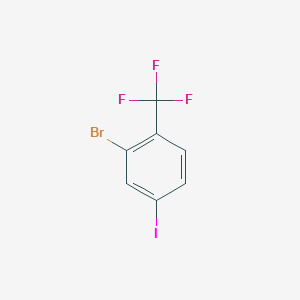

The fundamental molecular architecture of this compound is defined by its molecular formula C7H3BrF3I, which indicates a substituted benzene ring bearing three distinct substituents. The compound exhibits a molecular weight of 350.90 grams per mole, reflecting the presence of heavy halogen atoms in its structure. The systematic nomenclature reveals the positional arrangement of substituents, with the bromine atom occupying the 2-position, iodine at the 4-position, and the trifluoromethyl group at the 1-position relative to each other on the benzene ring.

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of all three substituents. The trifluoromethyl group, being one of the most electron-withdrawing substituents known, creates a substantial electronic perturbation of the aromatic system. This effect is compounded by the presence of the bromine and iodine atoms, which, despite their electron-donating mesomeric effects, exhibit significant inductive electron-withdrawal due to their high electronegativity values. The combined effect of these substituents results in a highly electron-deficient aromatic ring, which manifests in characteristic spectroscopic signatures and influences the compound's reactivity patterns.

The bonding characteristics within the molecule reflect the interplay between the aromatic ring and its substituents. The carbon-halogen bonds exhibit varying degrees of covalent character, with the carbon-fluorine bonds in the trifluoromethyl group being the strongest due to the high electronegativity of fluorine. The carbon-bromine and carbon-iodine bonds are progressively weaker and more polarizable, creating a gradient of bond strengths within the molecule. This structural hierarchy influences both the vibrational frequencies observed in infrared spectroscopy and the fragmentation patterns seen in mass spectrometry.

The geometric parameters of the molecule show deviations from idealized benzene geometry due to steric and electronic effects of the substituents. The presence of the bulky iodine atom and the electronegative trifluoromethyl group creates subtle but measurable distortions in bond angles and lengths around the aromatic ring. These distortions are particularly pronounced at the substitution sites, where the normal hexagonal symmetry of benzene is broken by the asymmetric substitution pattern.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure of this compound through multiple nuclei observations. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the substitution pattern on the benzene ring. Given the molecular formula C7H3BrF3I, only three aromatic protons remain on the benzene ring, creating a distinctive splitting pattern that confirms the substitution positions. The chemical shifts of these protons are significantly downfield compared to unsubstituted benzene due to the electron-withdrawing effects of all three substituents.

The fluorine-19 nuclear magnetic resonance spectrum provides crucial structural information through the trifluoromethyl group signal. The three fluorine atoms in the trifluoromethyl substituent appear as a characteristic singlet, typically observed around -62 to -64 parts per million relative to trichlorofluoromethane. The chemical shift of this signal reflects the electronic environment created by the aromatic ring and the neighboring halogen substituents. The integration ratio between the fluorine signal and the aromatic proton signals confirms the molecular composition and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom in the molecule. The aromatic carbons show distinct chemical shifts depending on their proximity to the various substituents. The carbon bearing the trifluoromethyl group exhibits a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms. The carbons bearing the bromine and iodine substituents show diagnostic chemical shifts that reflect the different electronic effects of these halogens. The trifluoromethyl carbon itself appears as a quartet at approximately 120-125 parts per million, with the large one-bond carbon-fluorine coupling constant creating the characteristic splitting pattern.

Infrared spectroscopy provides information about the vibrational modes of the molecule, particularly those involving the carbon-halogen bonds and the aromatic ring stretching modes. The aromatic carbon-carbon stretching vibrations appear in the characteristic region around 1600-1500 wavenumbers, with intensities and positions influenced by the electron-withdrawing substituents. The carbon-fluorine stretching modes of the trifluoromethyl group create strong, sharp bands in the 1100-1300 wavenumber region, which are diagnostic for this functional group. The carbon-bromine and carbon-iodine stretching modes appear at lower frequencies, typically below 700 wavenumbers, with the carbon-iodine stretch being particularly weak due to the heavy mass of iodine.

Mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 350/352 for the bromine isotope pattern, with the characteristic isotope distribution reflecting the presence of bromine atoms. Common fragmentation pathways include the loss of iodine (mass 127) to give fragments at mass-to-charge ratio 223/225, and the loss of the trifluoromethyl group (mass 69) to produce fragments containing the diiodobromine-substituted benzene core. The base peak in the spectrum often corresponds to the trifluoromethyl cation at mass-to-charge ratio 69, which is a highly stable fragment due to the strong carbon-fluorine bonds.

| Spectroscopic Method | Key Observations | Diagnostic Features |

|---|---|---|

| Proton Nuclear Magnetic Resonance | 3 aromatic protons, downfield chemical shifts | Characteristic splitting pattern confirming substitution |

| Fluorine-19 Nuclear Magnetic Resonance | Singlet at -62 to -64 ppm | Trifluoromethyl group identification |

| Carbon-13 Nuclear Magnetic Resonance | Quartet for trifluoromethyl carbon | Distinctive carbon-fluorine coupling |

| Infrared Spectroscopy | Strong carbon-fluorine stretches 1100-1300 cm⁻¹ | Trifluoromethyl group confirmation |

| Mass Spectrometry | Molecular ion at 350/352 mass-to-charge ratio | Bromine isotope pattern |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides definitive structural information about bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this exact compound may be limited, related structures provide valuable insights into the geometric parameters expected for this molecule. The crystal structure analysis would reveal the precise positioning of the heavy halogen atoms and the orientation of the trifluoromethyl group relative to the aromatic ring plane.

The conformational behavior of the molecule is primarily governed by the orientation of the trifluoromethyl group relative to the benzene ring. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring allows for rotation, but steric interactions with the ortho-bromine substituent may create preferred conformations. Energy calculations and crystallographic studies of similar compounds suggest that the trifluoromethyl group tends to adopt orientations that minimize steric clashes while maximizing favorable electronic interactions.

Intermolecular interactions in the crystal structure are expected to be dominated by halogen bonding effects, particularly involving the iodine atom, which is known to participate strongly in such interactions. The bromine atom may also contribute to intermolecular contacts, while the fluorine atoms in the trifluoromethyl group can participate in weak hydrogen bonding interactions with aromatic protons from neighboring molecules. These interactions collectively determine the crystal packing arrangement and influence the physical properties of the crystalline material.

The molecular geometry derived from crystallographic analysis would show systematic deviations from ideal benzene geometry due to the electronic and steric effects of the substituents. Bond lengths within the aromatic ring are expected to show alternation patterns reflecting the localized electronic effects of the strongly electron-withdrawing substituents. The carbon-carbon bonds adjacent to the most electron-withdrawing groups (particularly the trifluoromethyl substituent) may show slight contraction compared to those in unsubstituted benzene.

Temperature-dependent crystallographic studies could provide insights into the thermal motion and conformational flexibility of the molecule. The heavy halogen atoms would be expected to show anisotropic thermal parameters reflecting their vibrational behavior, while the trifluoromethyl group might exhibit rotational disorder at elevated temperatures. Such studies would contribute to understanding the dynamic behavior of the molecule in the solid state and provide validation for computational conformational analyses.

The space group and unit cell parameters of the crystal structure would reflect the symmetry relationships between molecules in the crystal lattice. Given the lack of molecular symmetry in this compound, the crystal structure would likely adopt a low-symmetry space group, with multiple molecules in the asymmetric unit being possible if intermolecular interactions favor such arrangements. The packing efficiency and density of the crystal would be influenced by the molecular shape and the nature of intermolecular interactions, particularly those involving the halogen substituents.

Properties

IUPAC Name |

2-bromo-4-iodo-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNDABWRZIXMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369927-31-0 | |

| Record name | 2-bromo-4-iodo-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the diazotization of 2-bromo-4-(trifluoromethyl)aniline followed by iodination. The process involves the following steps :

Diazotization: 2-bromo-4-(trifluoromethyl)aniline is treated with sodium nitrite and hydrochloric acid in a mixed solvent of acetonitrile and water at -10°C to form the diazonium salt.

Iodination: The diazonium salt is then reacted with potassium iodide, resulting in the formation of this compound.

Industrial production methods may involve similar halogenation techniques but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-iodo-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules, which can be further studied for their potential therapeutic effects.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the halogen atoms (bromine and iodine) and the trifluoromethyl group. These functional groups facilitate various reactions, such as coupling and substitution, by providing reactive sites for interaction with other molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key Differences :

- Halogen Position : The position of bromine and iodine significantly impacts reactivity. For example, iodine at position 4 (as in the target compound) acts as a superior leaving group in nucleophilic substitutions compared to bromine at position 1 in its isomers .

- Trifluoromethyl vs. Trifluoromethoxy : Replacing -CF₃ with -OCF₃ (as in CAS 105529-58-6) increases electron-withdrawing effects, altering reaction kinetics in electrophilic substitutions .

Functional Group Variations

Key Differences :

- Bromomethyl Group : The additional -CH₂Br in CAS 66417-30-9 allows for nucleophilic substitutions at the benzylic position, expanding utility in dendrimer synthesis .

Physicochemical Properties

Key Differences :

Biological Activity

2-Bromo-4-iodo-1-(trifluoromethyl)benzene is an organohalogen compound with a complex structure characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₇H₃BrF₃I, and it has a molecular weight of approximately 350.90 g/mol. The unique arrangement of halogens significantly influences its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of halogens in this compound enhances its reactivity in various chemical transformations. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the halogen atoms. The trifluoromethyl group contributes to its electron-withdrawing properties, which can stabilize intermediates formed during these reactions.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, derivatives of related compounds have been shown to reverse transformed phenotypes in certain cell lines, indicating their potential use in cancer therapy .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing drugs targeting diseases such as cancer and inflammatory disorders. For example, related bromo and iodo derivatives have demonstrated selective inhibition of MEK kinases, which play a significant role in cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives from this compound, which were then evaluated for their biological activities. Some derivatives exhibited significant inhibition against specific cancer cell lines, suggesting their potential as anticancer agents .

- In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit cell growth in anchorage-independent conditions, a hallmark of transformed cells. This indicates their potential effectiveness in targeting cancer cells that have acquired resistance to traditional therapies .

- Interaction with Biological Systems : Research into the interactions of this compound with biomolecules such as DNA and proteins has provided insights into its mechanism of action. Understanding these interactions is vital for assessing the safety and efficacy of this compound in therapeutic applications .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, and what challenges arise due to competing halogen reactivities?

- Methodological Answer : Direct halogenation of the benzene ring requires careful control of reaction conditions. For example, bromination and iodination must be sequenced to avoid cross-reactivity, as iodine's lower electrophilicity compared to bromine may necessitate metal catalysts (e.g., CuI) for regioselective substitution. Competing para/meta substitution can be mitigated using steric directing groups or low-temperature protocols . Purity verification via HPLC or GC (as described for similar bromo-fluoro-trifluoromethyl compounds) is critical .

Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers of bromo-iodo-trifluoromethylbenzene derivatives?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) shows a distinct singlet near δ -60 ppm, unaffected by bromine/iodine substitution.

- ¹H NMR : Aromatic protons adjacent to iodine (C-I) exhibit downfield shifts due to iodine's polarizability. For example, in 2-Bromo-4-iodo derivatives, the proton at C3 shows a characteristic split pattern.

- IR : C-I stretching (500–600 cm⁻¹) and C-Br (550–650 cm⁻¹) bands help confirm halogen positions .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store in amber vials at 0–6°C under inert gas (Ar/N₂) to minimize light-induced C-I bond cleavage and moisture absorption. Solvent-free storage is preferred, as DMSO or DMF may accelerate decomposition. Stability tests via TLC or LC-MS every 3–6 months are recommended .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki or Ullmann couplings. For instance, iodine's larger atomic radius increases steric hindrance at C4, favoring coupling at C2. Molecular dynamics (MD) simulations further assess solvent effects (e.g., THF vs. toluene) on reaction pathways .

Q. What crystallographic strategies resolve structural ambiguities in halogenated trifluoromethylbenzene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) is ideal. Heavy atoms like iodine enhance anomalous scattering, improving phase resolution. For twinned crystals (common in halogenated aromatics), the TwinRotMat tool in SHELXL refines data, while H-bonding networks (e.g., C-F⋯H-C) stabilize lattice packing .

Q. How do solvent polarity and temperature affect the reaction kinetics of nucleophilic aromatic substitution (SNAr) in this compound?

- Methodological Answer : Polar aprotic solvents (DMAC, NMP) stabilize transition states in SNAr, accelerating iodine displacement by ~30% compared to DCM. Eyring plot analysis (ln(k) vs. 1/T) reveals activation energies: ΔH‡ ≈ 85 kJ/mol for iodide leaving groups. Competing elimination pathways dominate above 80°C .

Q. What strategies mitigate competing dehalogenation during catalytic C-H functionalization of this substrate?

- Methodological Answer : Pd-catalyzed C-H activation requires ligands (e.g., SPhos) that suppress β-hydride elimination. Low catalyst loading (1 mol%) and excess KOAc minimize oxidative addition of C-Br bonds. In situ IR monitors debromination byproducts (e.g., benzene derivatives) .

Data Contradictions and Resolution

- Synthetic Yields : reports >95% purity for bromo-fluoro analogs via column chromatography, while notes lower yields (~60%) for nitro-substituted derivatives due to steric effects. This discrepancy highlights the need for tailored purification (e.g., gradient elution vs. prep-TLC) based on substituent electronics .

- Halogen Reactivity : Iodine’s lower bond dissociation energy (vs. bromine) may favor radical pathways in some conditions, conflicting with electrophilic substitution models. Controlled radical initiators (e.g., AIBN) can test competing mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.